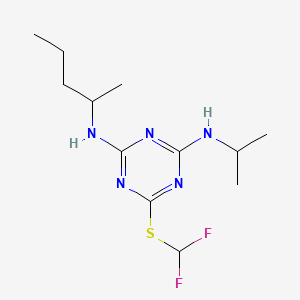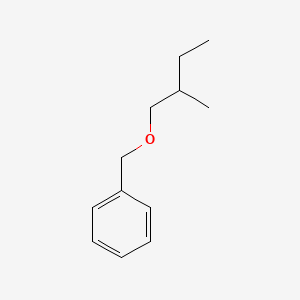
2-Methylbutyl benzyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylbutyl benzyl ether is an organic compound belonging to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This particular ether consists of a benzyl group and a 2-methylbutyl group connected via an oxygen atom. Ethers are generally known for their relatively low reactivity, making them useful as solvents in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The most common method for synthesizing 2-methylbutyl benzyl ether is the Williamson ether synthesis. This involves the reaction of a benzyl halide (such as benzyl chloride) with 2-methylbutanol in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction proceeds via an S_N2 mechanism, where the alkoxide ion (formed from 2-methylbutanol) attacks the benzyl halide, resulting in the formation of the ether bond .
Industrial Production Methods: Industrial production of ethers, including this compound, often involves similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as silver oxide can also be employed to facilitate the reaction under milder conditions .
Types of Reactions:
Oxidation: Ethers are generally resistant to oxidation, but under strong oxidative conditions, they can form peroxides.
Reduction: Ethers do not typically undergo reduction reactions.
Substitution: Ethers can undergo cleavage reactions in the presence of strong acids like hydrobromic acid or hydroiodic acid.
Common Reagents and Conditions:
Acidic Cleavage: Using hydrobromic acid or hydroiodic acid, the ether bond can be cleaved to form benzyl alcohol and 2-methylbutyl halide.
Oxidative Conditions: Strong oxidizing agents like ozone or hydrogen peroxide can lead to the formation of peroxides.
Major Products Formed:
From Acidic Cleavage: Benzyl alcohol and 2-methylbutyl halide.
From Oxidation: Peroxides (under strong oxidative conditions).
科学的研究の応用
2-Methylbutyl benzyl ether has various applications in scientific research:
Chemistry: Used as a solvent in organic synthesis due to its stability and low reactivity.
Biology: Employed in the preparation of certain biochemical reagents and intermediates.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to dissolve various pharmaceutical compounds.
Industry: Utilized in the manufacture of fragrances and flavorings due to its pleasant aroma
作用機序
The primary mechanism of action for 2-methylbutyl benzyl ether involves its role as a solvent. It can dissolve various organic compounds, facilitating their interaction and reaction. The ether oxygen can also participate in hydrogen bonding with other molecules, enhancing solubility and reactivity in certain cases .
類似化合物との比較
Benzyl Ethyl Ether: Similar structure but with an ethyl group instead of a 2-methylbutyl group.
Benzyl Propyl Ether: Contains a propyl group instead of a 2-methylbutyl group.
Benzyl Isopropyl Ether: Features an isopropyl group instead of a 2-methylbutyl group
Uniqueness: 2-Methylbutyl benzyl ether is unique due to the presence of the 2-methylbutyl group, which imparts distinct physical and chemical properties compared to other benzyl ethers. This structural variation can influence its solubility, boiling point, and reactivity, making it suitable for specific applications where other ethers may not be as effective.
特性
CAS番号 |
32793-87-6 |
|---|---|
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC名 |
2-methylbutoxymethylbenzene |
InChI |
InChI=1S/C12H18O/c1-3-11(2)9-13-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 |
InChIキー |
YOANEDOLERYMCY-UHFFFAOYSA-N |
正規SMILES |
CCC(C)COCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(11aS)-10-[2-(3-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B14144676.png)
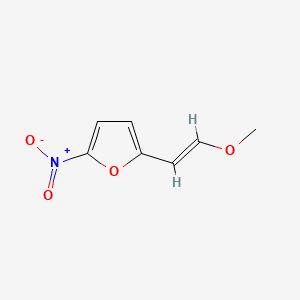
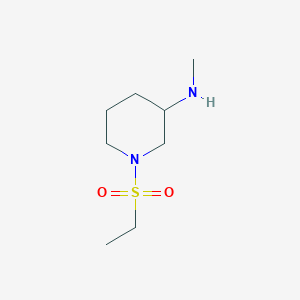
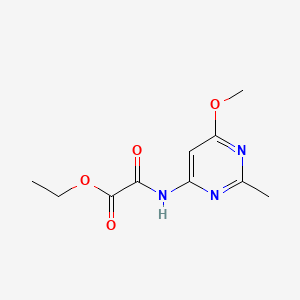
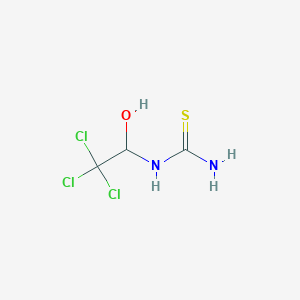
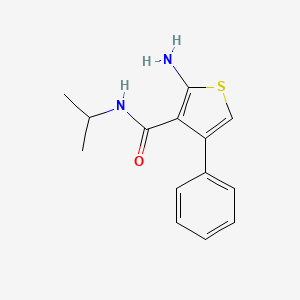
![[(2R,4aR,6S,7R,8S,8aR)-6-methoxy-7-methylsulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] methanesulfonate](/img/structure/B14144714.png)

![(R)-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane](/img/structure/B14144725.png)
![3-[4-[Tert-butyl(dimethyl)silyl]oxyphenyl]propanal](/img/structure/B14144741.png)
![4-(3-butoxyphenyl)-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B14144743.png)

![3-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14144748.png)
